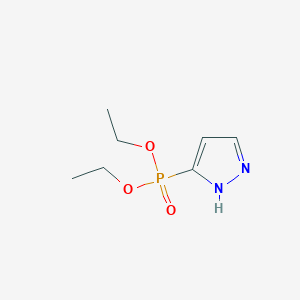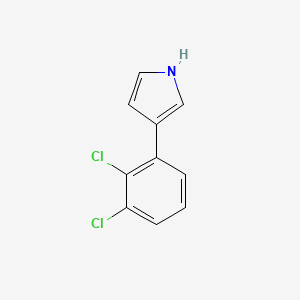
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is a complex organic compound with the molecular formula C22H22N4O2. It is known for its unique structure, which includes two pyridine rings each substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, connected by an ethyne bridge. This compound is primarily used in research and development within the fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazoline ring: This is achieved by reacting 2-amino-2-methylpropanol with a suitable carboxylic acid derivative under dehydrating conditions.
Substitution on the pyridine ring: The oxazoline derivative is then reacted with a halogenated pyridine compound to introduce the oxazoline group onto the pyridine ring.
Coupling reaction: Finally, the two substituted pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the ethyne bridge.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazoline rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reactivity and stability of the complex .
類似化合物との比較
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the ethyne bridge.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazoline groups but different central linkage.
Uniqueness
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is unique due to its ethyne bridge, which imparts rigidity and planarity to the molecule. This structural feature can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds .
特性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-[5-[2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]ethynyl]pyridin-3-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H22N4O2/c1-21(2)13-27-19(25-21)17-7-15(9-23-11-17)5-6-16-8-18(12-24-10-16)20-26-22(3,4)14-28-20/h7-12H,13-14H2,1-4H3 |
InChIキー |
NXKBUWILSJYBPO-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CN=CC(=C2)C#CC3=CC(=CN=C3)C4=NC(CO4)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

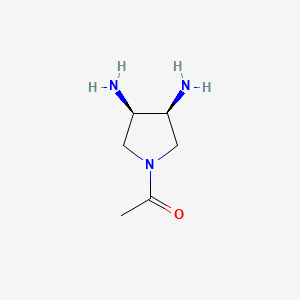

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
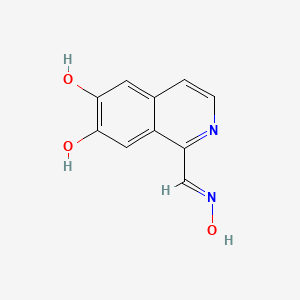

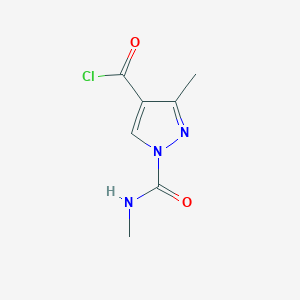
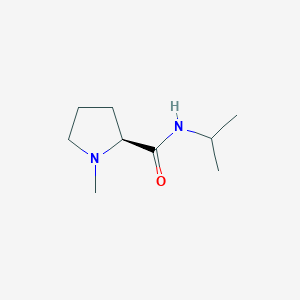

![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
